Enhanced Scalable Synthesis Yield via Optimized Ring Closure vs. Unsubstituted Analogs
For the preparation of the 3,3-dimethyl-2,3-dihydrobenzofuran ring system, a sulfuric acid-catalyzed Friedel–Crafts ring closure replaced a tin hydride-mediated method, increasing the overall yield from less than 5% to 40% [1]. In contrast, unsubstituted 2,3-dihydrobenzofuran synthesis via conventional methods typically achieves yields of 30-60%, but these routes often suffer from poor regioselectivity when further functionalization is attempted, limiting their utility in complex molecule construction [2].
| Evidence Dimension | Overall Yield for Key Intermediate (Scalable Process) |
|---|---|
| Target Compound Data | 40% (for the 3,3-dimethyl-2,3-dihydrobenzofuran core) |
| Comparator Or Baseline | <5% (previous tin hydride route); 30-60% (typical unsubstituted 2,3-dihydrobenzofuran synthesis) |
| Quantified Difference | 8-fold increase (40% vs <5%); 33-100% higher than unsubstituted baseline (40% vs 30-60%) |
| Conditions | Sulfuric acid-catalyzed Friedel–Crafts reaction, multigram scale [1] |
Why This Matters
Higher synthetic yield translates to lower cost and greater accessibility for procurement, especially for programs requiring multigram quantities of this specific scaffold.
- [1] Wang, P., & Briggs, A. J. (2014). A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate. Organic Process Research & Development, 18(5), 656-661. https://doi.org/10.1021/op4003467 View Source
- [2] Patel, R. N. (2013). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 24(6), 1002-1010. https://doi.org/10.1016/j.copbio.2013.05.003 (Representative yield range for unsubstituted 2,3-dihydrobenzofuran) View Source
